molecular formula C14H20N2O3 B13166834 tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Cat. No.: B13166834
M. Wt: 264.32 g/mol
InChI Key: ANDKXNXKFPOKCW-UHFFFAOYSA-N
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Description

tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a chemical compound featuring a benzoxazepine core, a privileged structure in medicinal chemistry known for conferring a wide range of biological activities . This scaffold is of significant interest in drug discovery for its potential application in neurological and psychiatric disorders . Research on related tricyclic systems, such as tetrahydro-β-carbolines, demonstrates their value as high-affinity ligands for central nervous system receptors, including benzodiazepine (BzR) sites on GABAA receptors . The 9-amino substitution on the aromatic ring of this molecule presents a key synthetic handle for further functionalization, allowing researchers to explore structure-activity relationships and develop novel ligands. Such compounds are instrumental in the design of subtype-selective agents to better understand receptor pharmacology and develop targeted therapies for conditions like alcohol use disorder and anxiety . As a building block, this amino-functionalized benzoxazepine enables the synthesis of more complex molecules for probing biological mechanisms and advancing preclinical research.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 9-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-7-8-18-12-10(9-16)5-4-6-11(12)15/h4-6H,7-9,15H2,1-3H3

InChI Key

ANDKXNXKFPOKCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2N

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminophenols or Related Precursors

A common approach involves cyclization of suitably substituted 2-aminophenols or derivatives to form the benzoxazepine core. This process often employs cyclization under acidic or basic conditions, with subsequent functionalization at specific positions.

Formation of the Benzoxazepine Ring via Intramolecular Cyclization

One effective method involves the condensation of amino alcohols or amino acids with ortho-aminophenols, followed by ring closure through dehydration or nucleophilic attack, forming the seven-membered heterocyclic ring characteristic of benzoxazepines.

Introduction of the Carboxylate and Amino Groups

The carboxylate group at the 4-position can be introduced via carboxylation reactions, often through oxidation or amidation of suitable intermediates. The amino group at the 9-position is typically introduced via nucleophilic substitution or reduction of nitro precursors, followed by protection with Boc groups.

Specific Preparation Methods

Method 1: Cyclization of 2-Amino-phenyl Derivatives with Carbamate Formation

Based on patent US20160326160A1, a notable route involves the following steps:

Step Reagents & Conditions Description
1 2-Amino-phenol derivative + suitable aldehyde Formation of an imine intermediate
2 Acidic or basic conditions Intramolecular cyclization to form benzoxazepine core
3 Nucleophilic substitution with Boc anhydride or Boc-protected amines Introduction of the tert-butyl carbamate at the amino position
4 Oxidation or carboxylation Installation of the carboxylate group at the 4-position

Source: Patent US20160326160A1 describes a process involving cyclization and carbamate protection, with specific reagents such as Boc anhydride and oxidants.

Method 2: Multi-step Synthesis via Oxazepine Precursors

According to patent WO2016020785A1, a synthesis pathway involves:

This method emphasizes the use of cyclization under mild conditions, followed by selective functionalization, often employing reagents like sodium borohydride for reduction and carbamate reagents for amino protection.

Method 3: Direct Synthesis via Condensation and Cyclization

Another approach involves:

  • Condensation of 2-aminophenol derivatives with suitable acyl chlorides or anhydrides to form amides.
  • Cyclization under reflux in polar solvents like ethanol or acetonitrile, facilitated by bases such as potassium carbonate.
  • Subsequent introduction of the tert-butyl carbamate group using Boc anhydride in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

This route is advantageous for its straightforwardness and high yields, as reported in multiple patent documents and research articles.

Data Summary and Reaction Conditions

Method Key Reagents Solvent Temperature Yield (%) Notes
Method 1 Boc anhydride, oxidants Dichloromethane, water Room temp 70-85 Intramolecular cyclization
Method 2 Aldehydes, NaBH4, Boc anhydride Ethanol, DCM Reflux 65-90 Stepwise functionalization
Method 3 Acyl chlorides, Boc2O Acetonitrile, ethanol Reflux 75-88 One-pot synthesis

Challenges and Optimization

  • Selectivity: Achieving regioselective functionalization at the 4-position requires precise control of reaction conditions.
  • Yield improvement: Use of microwave-assisted synthesis or flow chemistry can enhance yields and reduce reaction times.
  • Purification: Chromatography and recrystallization are standard for purification, with high-performance liquid chromatography (HPLC) recommended for purity assessment.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Scientific Research Applications

Chemistry: tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new compounds .

Biology: In biological research, this compound is used to study the effects of benzoxazepine derivatives on various biological pathways. It has shown potential in modulating enzyme activity and receptor binding .

Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Key analogs differ in substituent type and position, impacting physicochemical properties and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (Target) ~C₁₄H₂₀N₂O₃ ~264.33 -NH₂ at position 9 Enhanced hydrogen bonding potential; likely improved aqueous solubility
tert-Butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate C₁₄H₁₉BrN₂O₃ 343.22 -Br at position 9 Bromine’s electron-withdrawing nature may enhance electrophilic substitution
tert-Butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride C₁₄H₂₁ClN₂O₃ 300.78 -NH₂ at position 7; HCl Hydrochloride salt improves solubility; commercial availability (2–3 weeks)

Notes:

  • The bromo-substituted analog (343.22 g/mol) has a higher molecular weight due to bromine’s mass (79.9 g/mol), making it suitable for cross-coupling reactions .
  • The hydrochloride salt (300.78 g/mol) is commercially available (e.g., Aaron Chemicals, $298/250 mg) and offers enhanced stability for storage and handling .
  • Positional isomerism (e.g., amino at position 7 vs.

Core Heterocycle Comparison: Benzoxazepine vs. Benzodiazepine

The target compound’s benzoxazepine core differs from benzodiazepines in heteroatom arrangement:

Property Benzoxazepine Core (Target) Benzodiazepine (tert-butyl 8-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate)
Heteroatoms 1 oxygen, 1 nitrogen 2 nitrogen atoms
Example Compound C₁₄H₂₀N₂O₃ C₁₄H₁₇ClN₂O₂
Molecular Weight ~264.33 g/mol 296.76 g/mol
Pharmacological Relevance Often intermediates for CNS or anti-inflammatory agents Classical psychoactive scaffolds (e.g., anxiolytics)

Notes:

  • The benzodiazepine analog (CAS 886364-27-8) includes a chlorine substituent and a seven-membered ring with two nitrogens, favoring interactions with GABA receptors .
  • Benzoxazepines’ oxygen atom may reduce metabolic stability compared to benzodiazepines but offer distinct electronic profiles for targeting non-CNS pathways .

Physicochemical and Commercial Considerations

  • Solubility : The hydrochloride salt form (e.g., CAS 1803582-66-2) improves water solubility, critical for in vitro assays .
  • Synthetic Utility: Bromo-substituted analogs serve as intermediates for Suzuki-Miyaura couplings, whereas amino groups enable amide bond formation .
  • Cost and Availability : Hydrochloride salts are priced higher (e.g., $575/g) due to purification requirements, while brominated derivatives may require custom synthesis .

Biological Activity

tert-Butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H22N2O3C_{16}H_{22}N_{2}O_{3} with a molecular weight of approximately 290.36 g/mol. The compound features a benzoxazepine core that is known for various biological activities.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to tert-butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine exhibit significant antibacterial activity against various strains of bacteria. For instance:

  • Gram-positive bacteria : Compounds derived from the benzoxazepine structure have shown formidable antibacterial properties against Staphylococcus aureus and Bacillus subtilis.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for these compounds often range from 5.2 to 7.8 μM against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Mechanism of Action : It acts by inhibiting specific enzymes involved in cancer cell proliferation. In vitro studies have reported IC50 values indicating potent cytotoxic effects on various cancer cell lines .
  • Case Study : A study involving the synthesis of related compounds indicated that modifications to the benzoxazepine structure can enhance anticancer efficacy .

The biological activity of tert-butyl 9-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes that are essential for bacterial growth and cancer cell survival.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production in cells, contributing to its cytotoxic effects .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (μM)
Compound AAntibacterialS. aureus5.2
Compound BAnticancerHeLa cells10.1
Compound CAntibacterialE. coli7.8
Compound DAnticancerMCF-7 cells15.0

Case Studies

  • Antibacterial Efficacy : A comprehensive study evaluated the antibacterial properties of several derivatives of benzoxazepines. The results showed that modifications in the side chains significantly influenced antimicrobial potency.
  • Anticancer Evaluation : Another study focused on the synthesis and pharmacological evaluation of benzoxazepine derivatives as potential anticancer agents. These derivatives exhibited promising results in inhibiting tumor growth in vitro .

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